molecular formula C24H18N4O2S B3015393 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1986242-21-0

3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B3015393
CAS RN: 1986242-21-0
M. Wt: 426.49
InChI Key: HIJPIQQRFSJSTC-UHFFFAOYSA-N
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Description

3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazolinone derivative that exhibits several interesting properties, including antiproliferative, antimicrobial, and anticancer activities. In

Mechanism of Action

The mechanism of action of 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood, but several studies have suggested that this compound exerts its effects by targeting various signaling pathways and cellular processes. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis. It may also target other proteins or enzymes, such as DNA topoisomerases or histone deacetylases, which play important roles in DNA replication and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and dosage. Some of the most notable effects include:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Inhibition of bacterial and fungal growth by disrupting their cell wall or membrane
- Inhibition of pro-inflammatory cytokine production in immune cells
- Modulation of various signaling pathways and cellular processes, such as DNA replication and gene expression

Advantages and Limitations for Lab Experiments

3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent activity against a wide range of cancer cell lines and pathogens
- Relatively easy and cost-effective synthesis method
- Well-established protocols for testing its activity in vitro and in vivo
Some of the limitations include:
- Limited information on its pharmacokinetics and toxicity
- Lack of standardized protocols for testing its activity in different applications
- Potential for off-target effects or interactions with other compounds or proteins

Future Directions

There are several future directions for research on 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. Some of the most promising areas of research include:
- Development of more potent and selective analogs with improved pharmacokinetic and toxicity profiles
- Investigation of the molecular mechanisms underlying its activity in different applications
- Evaluation of its activity in animal models of cancer, infection, and inflammation
- Exploration of its potential as a lead compound for drug discovery in various therapeutic areas, such as oncology, infectious diseases, and inflammation.
In conclusion, this compound is a promising compound with diverse applications in scientific research. Its synthesis method is well-established, and it exhibits potent activity against cancer cells, pathogens, and inflammatory processes. While there are still limitations and challenges to overcome, further research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-3-benzylquinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-thiol in the presence of a suitable catalyst, such as triethylamine or potassium carbonate. The reaction is typically carried out in a solvent, such as dimethylformamide, at a moderate temperature. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. Some of the most promising areas of research include:
- Anticancer activity: Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces apoptosis and inhibits cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
- Antimicrobial activity: this compound has also been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. This compound inhibits the growth of pathogens by disrupting their cell wall or membrane, or by inhibiting their metabolic pathways.
- Anti-inflammatory activity: Some studies have suggested that this compound may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

3-benzyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c29-23-19-13-7-8-14-20(19)25-24(28(23)15-17-9-3-1-4-10-17)31-16-21-26-22(27-30-21)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJPIQQRFSJSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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